N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key player in the innate immune response, and its dysregulation has been implicated in a variety of inflammatory diseases. Therefore, TAK-242 has potential therapeutic applications in the treatment of these diseases.
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This leads to the inhibition of pro-inflammatory cytokine production and the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It also inhibits the activation of NF-κB, a key transcription factor involved in the inflammatory response. In addition, this compound has been shown to have a beneficial effect on the cardiovascular system by reducing the production of reactive oxygen species and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is its selectivity for TLR4 signaling, which allows for targeted inhibition of the immune response. However, this compound has a relatively short half-life, which can limit its efficacy in vivo. In addition, the optimal dosage and administration route for this compound have not been fully established.
Orientations Futures
There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide. One area of interest is the development of more potent and selective TLR4 inhibitors. Another area is the investigation of the synergistic effects of this compound with other drugs, such as antibiotics and immunomodulatory agents. Additionally, the therapeutic potential of this compound in other inflammatory diseases, such as asthma and multiple sclerosis, could be explored.
Méthodes De Synthèse
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide was first synthesized by Takeda Pharmaceutical Company Limited in 2006. The synthesis involves a series of chemical reactions starting from 3,4-dimethoxybenzaldehyde and 2-bromoethylamine hydrobromide, which eventually leads to the formation of this compound. The final product is obtained through a purification process using chromatography.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases, including sepsis, arthritis, and colitis. In addition, this compound has been shown to have a synergistic effect with antibiotics in the treatment of bacterial infections.
Propriétés
Formule moléculaire |
C27H31NO7 |
---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide |
InChI |
InChI=1S/C27H31NO7/c1-16-12-24(30)34-26-18-8-10-27(2,3)35-20(18)14-22(25(16)26)33-15-23(29)28-11-9-17-6-7-19(31-4)21(13-17)32-5/h6-7,12-14H,8-11,15H2,1-5H3,(H,28,29) |
Clé InChI |
NLVKVNUMUMLGLR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCC4=CC(=C(C=C4)OC)OC)(C)C |
SMILES canonique |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCC4=CC(=C(C=C4)OC)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.